molecular formula C16H19NO6S B305693 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

Cat. No. B305693
M. Wt: 353.4 g/mol
InChI Key: LZQDNWXYJNWEHB-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, also known as MitoQ, is a synthetic antioxidant that has been extensively studied for its potential therapeutic benefits. MitoQ is a derivative of coenzyme Q10 (CoQ10), a natural antioxidant that is involved in energy production in the mitochondria, the powerhouses of the cell. MitoQ has been shown to have superior antioxidant properties compared to CoQ10, and it has been proposed as a potential treatment for a range of diseases associated with oxidative stress.

Mechanism of Action

5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione works by scavenging free radicals and protecting against oxidative damage. 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is able to penetrate the mitochondrial membrane and accumulate within the mitochondria, where it can protect against oxidative damage to mitochondrial DNA, proteins, and lipids. 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has also been shown to improve mitochondrial function, increase ATP production, and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and improving insulin sensitivity. 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has also been shown to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in lab experiments is its superior antioxidant properties compared to CoQ10. 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is also able to penetrate the mitochondrial membrane and accumulate within the mitochondria, allowing for targeted antioxidant therapy. One limitation of using 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in lab experiments is its cost, as it is a synthetic compound that is more expensive than CoQ10.

Future Directions

There are many potential future directions for research on 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, including investigating its potential therapeutic benefits in a range of diseases associated with oxidative stress, such as Parkinson's disease, Alzheimer's disease, and cardiovascular disease. Further research is also needed to investigate the optimal dosage and duration of treatment with 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, as well as its potential side effects. Additionally, research is needed to investigate the potential synergistic effects of combining 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione with other antioxidants or therapies.

Synthesis Methods

5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is synthesized by reacting CoQ10 with a thiazolidine-2,4-dione derivative in the presence of a base. The reaction results in the formation of 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, which can be purified by column chromatography.

Scientific Research Applications

5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic benefits in a range of diseases associated with oxidative stress, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been shown to have superior antioxidant properties compared to CoQ10, and it is able to penetrate the mitochondrial membrane and accumulate within the mitochondria, where it can scavenge free radicals and protect against oxidative damage.

properties

Product Name

5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C16H19NO6S

Molecular Weight

353.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H19NO6S/c1-21-6-4-5-17-15(19)13(24-16(17)20)9-10-7-11(22-2)14(18)12(8-10)23-3/h7-9,18H,4-6H2,1-3H3/b13-9+

InChI Key

LZQDNWXYJNWEHB-UKTHLTGXSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)OC)/SC1=O

SMILES

COCCCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)SC1=O

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)SC1=O

Origin of Product

United States

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